Comparative In Vivo Neuroprotective Efficacy: CGS 19755 vs. CPP in Gerbil Global Ischemia
In a direct head-to-head comparison using a gerbil model of global cerebral ischemia, CGS 19755 demonstrated significantly greater in vivo neuroprotective potency than the competitive NMDA antagonist CPP [1]. Both compounds were administered intraperitoneally 1 hour prior to 5 minutes of bilateral carotid occlusion. While both reduced hippocampal CA1 neuronal damage, CGS 19755 achieved this protection at substantially lower doses.
| Evidence Dimension | Effective Dose for Neuroprotection (In Vivo) |
|---|---|
| Target Compound Data | Significant neuroprotection at 3 mg/kg and 10 mg/kg i.p. |
| Comparator Or Baseline | CPP required 10 mg/kg and 30 mg/kg i.p. for comparable effect |
| Quantified Difference | CGS 19755 was approximately 3-fold more potent than CPP in this model. |
| Conditions | Male Mongolian gerbils; 5 min bilateral carotid occlusion; drug administered i.p. 1 hr pre-ischemia; hippocampal CA1 neuronal damage assessed histologically 4 days post-ischemia. |
Why This Matters
This in vivo potency advantage allows researchers to use lower doses of CGS 19755 to achieve robust neuroprotection, potentially reducing off-target effects and improving the therapeutic window in experimental models.
- [1] Boast CA, Gerhardt SC, Pastor G, Lehmann J, Etienne PE, Liebman JM. The N-methyl-D-aspartate antagonists CGS 19755 and CPP reduce ischemic brain damage in gerbils. Brain Res. 1988 Feb 23;442(2):345-8. View Source
